![molecular formula C9H10N2OS B8412035 2-Propyl-4H-thiazolo[5,4-b]pyridin-7-one](/img/structure/B8412035.png)
2-Propyl-4H-thiazolo[5,4-b]pyridin-7-one
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Overview
Description
2-Propyl-4H-thiazolo[5,4-b]pyridin-7-one is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Kinase Inhibition
Recent studies have highlighted the efficacy of thiazolo[5,4-b]pyridine derivatives, including 2-Propyl-4H-thiazolo[5,4-b]pyridin-7-one, as inhibitors of various kinases involved in cancer progression. Notably, these compounds have shown promise against the c-KIT enzyme, which is often mutated in gastrointestinal stromal tumors (GISTs).
- Case Study: c-KIT Inhibition
A study synthesized 31 thiazolo[5,4-b]pyridine derivatives and evaluated their inhibitory effects on c-KIT. The compound labeled 6r exhibited an IC50 value of 4.77 μM against the c-KIT V560G/D816V double mutant, significantly outperforming imatinib, a standard treatment for GISTs. Additionally, it demonstrated a GI50 value of 1.15 μM on HMC1.2 cells with mutations in c-KIT .
PI3K Inhibition
Another significant application of this compound derivatives is their role as phosphoinositide 3-kinase (PI3K) inhibitors.
- Case Study: Structure-Activity Relationship (SAR)
A representative compound from this class showed an IC50 of 3.6 nM against PI3Kα. Molecular docking studies indicated that the thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of PI3Kα, forming crucial hydrogen bonds that enhance its inhibitory activity .
Apoptosis Induction
Studies have demonstrated that compounds derived from this scaffold can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Cell Cycle Arrest
Research indicates that treatment with these compounds leads to cell cycle arrest at various phases, contributing to their antiproliferative effects .
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
Application | Target Kinase | IC50 Value | Notes |
---|---|---|---|
c-KIT Inhibition | c-KIT | 4.77 μM | Superior to imatinib for GISTs |
PI3K Inhibition | PI3Kα | 3.6 nM | Strong binding interactions identified via docking |
Apoptosis Induction | Various cancers | N/A | Induces caspase activation and cell death |
Cell Cycle Arrest | Various cancers | N/A | Leads to significant reductions in proliferating cells |
Properties
Molecular Formula |
C9H10N2OS |
---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
2-propyl-4H-[1,3]thiazolo[5,4-b]pyridin-7-one |
InChI |
InChI=1S/C9H10N2OS/c1-2-3-7-11-8-6(12)4-5-10-9(8)13-7/h4-5H,2-3H2,1H3,(H,10,12) |
InChI Key |
JJBHZFRAKJLYOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(S1)NC=CC2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.